Carbacyclin
Übersicht
Beschreibung
Carbacyclin, also known as carbaprostacyclin, is a synthetic analogue of prostacyclin (prostaglandin I2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular health. This compound mimics these properties but offers greater stability, making it a valuable compound in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbacyclin involves multiple steps, starting from cis-bicyclo[3.3.0]octane-3,7-dione. The key steps include:
Ketalization: The reaction of cis-bicyclo[3.3.0]octane-3,7-dione with ethylene glycol and p-toluenesulfonic acid to form a diethyleneketal.
Controlled Hydrolysis: Conversion of the diethyleneketal to a monoketal using acetic acid, tetrahydrofuran, and water.
Carboxylation: Reaction with diethyl carbonate and sodium hydride to yield a ketoester.
Reduction: Sodium borohydride reduction to form a hydroxyester.
Protection: Formation of a silylether using dimethyl-tert-butylsilyl chloride.
Oxidation: Pyridinium chlorochromate oxidation to produce an aldehyde.
Wittig Reaction: Conversion to an enone using the sodium salt of dimethyl 2-oxoheptylphosphonate.
Reduction and Deprotection: Zinc borohydride reduction followed by deprotection to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: Carbacyclin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Jones reagent.
Reduction: Sodium borohydride, zinc borohydride.
Substitution: Various organometallic reagents and catalysts.
Major Products: The major products formed from these reactions include hydroxyesters, aldehydes, ketones, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Carbacyclin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostacyclin analogues and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, particularly for its vasodilatory and anti-platelet aggregation properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
Carbacyclin is compared with other prostacyclin analogues such as epoprostenol and iloprost:
Epoprostenol: Similar vasodilatory and anti-platelet aggregation effects but less stable than this compound.
Iloprost: Another stable prostacyclin analogue with similar therapeutic applications but different pharmacokinetic properties.
Uniqueness: this compound’s stability and ability to activate PPARδ make it unique among prostacyclin analogues, offering additional pathways for therapeutic intervention .
Vergleich Mit ähnlichen Verbindungen
- Epoprostenol
- Iloprost
- Treprostinil
- Beraprost
Biologische Aktivität
Carbacyclin is a chemically stable analogue of prostacyclin (PGI2), known for its significant biological activity, particularly in the cardiovascular system. This compound has garnered attention for its antiplatelet aggregation properties, ability to lower blood pressure, and cytoprotective effects. Research has focused on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Antiplatelet Aggregation
This compound exhibits potent antiplatelet activity, functioning as an inhibitor of platelet aggregation induced by agents such as ADP and collagen. Studies have shown that it is less potent than prostacyclin but maintains significant effectiveness. For instance, in vitro experiments indicated that this compound is approximately 0.03 times as active as prostacyclin in human plasma .
Table 1: Comparative Antiplatelet Activity of this compound and Prostacyclin
Compound | Antiplatelet Activity (IC50) | Relative Activity to PGI2 |
---|---|---|
This compound | 0.2 - 1.1 nM (aggregation) | 0.03 |
Prostacyclin | Reference | 1.0 |
Blood Pressure Regulation
This compound has demonstrated the ability to reduce systemic arterial blood pressure across various animal models, including dogs, rabbits, and rats. Unlike prostacyclin, it is not inactivated during passage through the pulmonary circulation, allowing for sustained effects on blood pressure without significant cardiovascular side effects .
Table 2: Blood Pressure Effects of this compound
Species | Dosage (nmol/kg) | Effect on Blood Pressure |
---|---|---|
Dogs | 0.45 | Decrease observed |
Rabbits | Equivalent to PGI2 | Similar decrease observed |
Rats | Not specified | Significant reduction |
Cytoprotective Effects
Research has also highlighted the cytoprotective properties of this compound against ethanol-induced gastric lesions in rats. This suggests potential therapeutic applications in gastrointestinal protection .
Case Studies and Research Findings
Several studies have explored the clinical implications of this compound's biological activities:
- Antiplatelet Efficacy : A study involving anesthetized cats demonstrated that this compound effectively disaggregated preformed platelet aggregates without significantly affecting arterial blood pressure or heart rate, indicating a favorable dissociation between antiplatelet and blood pressure-lowering activities .
- Cerebral Vasospasm : In a model of subarachnoid hemorrhage (SAH), this compound administration resulted in decreased vasospasm compared to control groups, although it did not significantly improve cerebral perfusion as measured by cerebral blood flow (CBF) techniques .
- Comparative Studies with New Derivatives : Research on ZK 36 374, a new this compound derivative, indicated that it possesses similar antiplatelet properties to PGI2 but with reduced hypotensive effects, suggesting its potential for clinical use where both antiplatelet efficacy and stable hemodynamics are desired .
Eigenschaften
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRIPGNUQRGPI-WLPVIMDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69552-46-1 | |
Record name | Carbacyclin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.